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Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated

spectroscopic data for 2-amino-N,N-dimethylbenzamide (CAS No: 6526-66-5). Due to the

limited availability of directly published experimental spectra for this specific compound, this

document leverages data from structurally similar molecules and established spectroscopic

principles to present a detailed predicted analysis. This guide is intended to support

researchers and professionals in drug development and chemical analysis by providing a

foundational understanding of the compound's spectroscopic characteristics.

Introduction
2-amino-N,N-dimethylbenzamide is an organic compound with the chemical formula

C₉H₁₂N₂O and a molecular weight of 164.20 g/mol .[1][2] Its structure, featuring a substituted

benzene ring, an amide group, and an amino group, suggests a rich spectroscopic profile.

Understanding its characteristics through various analytical techniques is crucial for its

identification, purity assessment, and structural elucidation in research and development

settings. This guide focuses on the expected data from Proton Nuclear Magnetic Resonance

(¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).
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The following tables summarize the predicted and comparative spectroscopic data for 2-
amino-N,N-dimethylbenzamide. The data is compiled from the analysis of structurally related

compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~7.2-7.4 m 2H
Aromatic (H-4,

H-6)

Chemical shifts

are influenced by

both the amino

and amide

groups.

~6.6-6.8 m 2H
Aromatic (H-3,

H-5)

Protons ortho

and para to the

electron-donating

amino group are

expected to be

upfield.

~4.5-5.5 br s 2H -NH₂

Broad signal due

to quadrupolar

relaxation and

exchange;

position is

concentration

and solvent

dependent.

~3.0 s 6H -N(CH₃)₂

Two distinct

singlets may be

observed at low

temperatures

due to restricted

rotation around

the C-N amide

bond. At room

temperature, a

single broad or

sharp singlet is

expected.
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment Notes

~170 C=O (amide)
The chemical shift is typical for

a benzamide carbonyl carbon.

~148 C-NH₂

Aromatic carbon attached to

the amino group, shifted

downfield.

~130-132 Aromatic CH

~115-120 Aromatic CH

Carbons ortho and para to the

amino group are shielded and

appear upfield.

~118 Aromatic C-C=O
Quaternary carbon attached to

the amide group.

~38 -N(CH₃)₂

Similar to other N,N-

dimethylbenzamides. Two

signals may be present at low

temperature.

Note: Predicted values are based on data from related compounds such as N,N-

dimethylbenzamide and other substituted aminobenzamides.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3450-3300
Medium, Sharp

(doublet)

N-H stretch

(asymmetric &

symmetric)

Characteristic of a

primary amine.

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch
From the N-methyl

groups.

1630-1650 Strong
C=O stretch (Amide I

band)

Lower frequency due

to resonance with the

amino group.

1600-1550 Strong N-H bend
Also C=C stretching in

the aromatic ring.

1500-1400 Medium-Strong Aromatic C=C stretch

~1260 Strong C-N stretch Amide C-N bond.

Note: IR data for the related compound 2-amino-N-methylbenzamide shows characteristic N-H

and C=O stretching frequencies.[4]

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment Notes

164 High [M]⁺ Molecular ion peak.

147 Medium [M - NH₂]⁺
Loss of the amino

group.

120 High [M - N(CH₃)₂]⁺
Loss of the

dimethylamino group.

92 High [C₆H₄NH₂]⁺

Fragment

corresponding to the

aminobenzoyl cation.

77 Medium [C₆H₅]⁺ Phenyl cation.

44 High [C₂H₆N]⁺ Dimethylaminyl cation.

Note: Fragmentation patterns are predicted based on the structure and data from isomers like

m-amino-N,N-dimethylbenzamide.[5]

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

discussed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-amino-N,N-dimethylbenzamide is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. The choice of solvent can affect chemical shifts.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Acquisition: A standard proton experiment is performed. Key parameters include a 30-

degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
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Processing: The resulting Free Induction Decay (FID) is processed with an exponential

window function (line broadening of 0.3 Hz) followed by Fourier transformation. The

spectrum is then phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans

(e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Processing: The FID is processed with an exponential window function (line broadening of

1-2 Hz) and Fourier transformed. The spectrum is referenced to the deuterated solvent

signal.

3.2 Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal or the KBr pellet holder is recorded first. Then, the

sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis:

Instrument: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The spectrum is scanned over a relevant mass range (e.g., m/z 40-

300).

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2-amino-N,N-dimethylbenzamide.
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Workflow for Spectroscopic Analysis of 2-amino-N,N-dimethylbenzamide
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Caption: Spectroscopic analysis workflow for 2-amino-N,N-dimethylbenzamide.

Conclusion
While experimental spectra for 2-amino-N,N-dimethylbenzamide are not readily available in

public databases, a comprehensive spectroscopic profile can be predicted based on

established principles and data from analogous compounds. This guide provides researchers

with a robust set of expected data and standardized protocols to aid in the identification and

characterization of this compound. The provided workflow diagram offers a clear visual

representation of the analytical process. It is recommended that researchers acquiring

experimental data for this compound compare it against the predictions outlined in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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